2-(Bromomethyl)-4-methylpyrimidine
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Overview
Description
2-(Bromomethyl)-4-methylpyrimidine is a heterocyclic organic compound with the molecular formula C6H7BrN2. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3. The bromomethyl group at position 2 and the methyl group at position 4 make this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(Bromomethyl)-4-methylpyrimidine involves the bromination of 4-methylpyrimidine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an organic solvent like dichloromethane or acetonitrile under reflux conditions .
Industrial Production Methods
In industrial settings, the preparation of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. This method ensures consistent product quality and higher yields .
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-4-methylpyrimidine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiocyano, and methoxy derivatives of 4-methylpyrimidine.
Oxidation: The major product is 2-(bromomethyl)-4-carboxypyrimidine.
Reduction: The major product is 2-(bromomethyl)-4-methyl-1,2,3,4-tetrahydropyrimidine.
Scientific Research Applications
2-(Bromomethyl)-4-methylpyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds and as a building block for pharmaceuticals.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.
Medicine: The compound is investigated for its potential use in developing new drugs for treating various diseases, including cancer and infectious diseases.
Industry: It is used in the production of agrochemicals, dyes, and polymers
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-4-methylpyrimidine involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or the modulation of receptor functions. The pyrimidine ring can interact with nucleic acids, affecting DNA and RNA synthesis .
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)-4-methylpyrimidine
- 2-(Iodomethyl)-4-methylpyrimidine
- 2-(Bromomethyl)-5-methylpyrimidine
Uniqueness
2-(Bromomethyl)-4-methylpyrimidine is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. The bromomethyl group is more reactive than the chloromethyl group, making it a better candidate for nucleophilic substitution reactions. Compared to its iodo counterpart, it is more stable and less prone to decomposition .
Properties
IUPAC Name |
2-(bromomethyl)-4-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c1-5-2-3-8-6(4-7)9-5/h2-3H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPCOGNXXWZETSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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